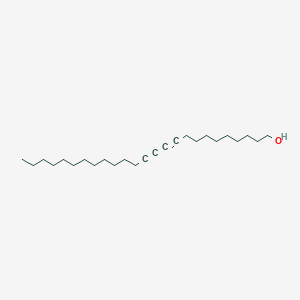

10,12-Pentacosadiyn-1-ol

説明

Contextualization of 10,12-Pentacosadiyn-1-ol within Diacetylene Chemistry and Materials Science

This compound is an amphiphilic diacetylene monomer, a class of molecules renowned for their ability to undergo solid-state polymerization. This process, known as topochemical polymerization, is a distinctive feature of diacetylene chemistry, where monomers aligned in a crystal lattice react under external stimuli like UV light or heat to form a highly ordered polymer. wikipedia.org The resulting polymer is a polydiacetylene (PDA), characterized by a unique conjugated backbone of alternating double and triple bonds (an ene-yne motif). mdpi.com

The polymerization of this compound is particularly significant in materials science due to the remarkable properties of the resulting polydiacetylene. The conjugated backbone of the polymer gives rise to vibrant chromatic properties. mdpi.com Typically, the initial polymer is a deep blue color. Upon exposure to external stimuli such as heat, mechanical stress, or specific chemical interactions, this blue phase can undergo a conformational change, resulting in a dramatic and visible color shift to red. mdpi.comnih.gov This colorimetric transition makes polydiacetylenes derived from monomers like this compound excellent candidates for developing sensitive chemosensors and biosensors. researchgate.net

Due to its amphiphilic nature—possessing a long hydrophobic hydrocarbon tail and a hydrophilic alcohol head group—this compound readily forms highly organized thin films. sfu.ca Techniques such as Langmuir-Blodgett (LB) deposition are used to create well-ordered monolayers of the compound on various substrates. chemscene.comnih.govwikipedia.org These ordered assemblies are crucial because the efficiency and outcome of topochemical polymerization depend heavily on the precise orientation and proximity of the diacetylene units within the monomer structure. wikipedia.orgresearchgate.net The ability to fabricate these structured polymer films opens up applications in optoelectronics and bioelectronics. chemscene.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 92266-90-5 alfachemic.com |

| Molecular Formula | C₂₅H₄₄O alfachemic.comlabshake.com |

| Molecular Weight | 360.6 g/mol alfachemic.com |

| Appearance | Crystalline Solid |

| Key Functional Groups | Diacetylene (-C≡C-C≡C-), Hydroxyl (-OH) |

Significance in Supramolecular and Polymer Science

The significance of this compound in supramolecular and polymer science stems from its capacity for self-assembly and its role as a precursor to unique conjugated polymers. Supramolecular chemistry focuses on chemical systems composed of multiple molecules associated through non-covalent interactions. The amphiphilic character of this compound is a key driver for its self-assembly into well-defined supramolecular structures, such as vesicles, nanotubes, and monolayers on surfaces. nih.govnih.gov

Detailed research using scanning tunneling microscopy (STM) has provided significant insights into the self-assembly of this compound on graphite (B72142) surfaces. nih.govacs.org In these two-dimensional (2D) crystal phases, the monomers arrange into distinct polymorphic forms, primarily a "herringbone" and a "parallel" arrangement. nih.gov The specific arrangement of the monomers directly influences the efficiency of the photoinduced topochemical reaction and the structure of the resulting polydiacetylene. nih.govacs.org

A pivotal finding from these studies is that the geometric criteria for polymerization in these 2D systems differ from those established for three-dimensional (3D) crystals. nih.gov In 3D, polymerization typically occurs only when the distance between reacting carbon atoms is less than 0.4 nm. However, polymerization of this compound was observed in the 2D herringbone arrangement where this distance was significantly larger (0.58 nm), demonstrating that the reaction criteria are different in 2D environments. nih.govacs.org

From a polymer science perspective, the topochemical polymerization of self-assembled this compound is a powerful method for creating polymers with high crystallinity and stereoregularity, which are often difficult to achieve through conventional solution-based polymerization techniques. wikipedia.org Furthermore, the supramolecular arrangement of the monomers acts as a template, dictating the final conformation of the polymer backbone. For instance, STM studies revealed that the parallel monomer arrangement leads to a "lifted-up" polymer conformation, while the herringbone arrangement results in an "in-plane" conformation. nih.gov This demonstrates a high degree of control over the final polymer structure, originating from the initial self-assembled state.

Research Findings on 2D Polymerization of this compound on Graphite nih.govacs.org

| Parameter | Herringbone Arrangement | Parallel Arrangement |

|---|---|---|

| Monomer Packing | Molecules arranged in a zig-zag pattern | Molecules aligned parallel to each other |

| Inter-monomer Distance (R) | ~0.58 nm | Shorter than herringbone |

| Polymerization Efficiency | Lower | Higher |

| Resulting Polymer Conformation | "In-plane" | "Lifted-up" |

特性

IUPAC Name |

pentacosa-10,12-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h26H,2-12,17-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKKFKTVKSZQKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408533 | |

| Record name | 10,12-Pentacosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92266-90-5 | |

| Record name | 10,12-Pentacosadiyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 10,12 Pentacosadiyn 1 Ol

Established Synthetic Pathways to 10,12-Pentacosadiyn-1-ol

The primary challenge in synthesizing this compound lies in the precise construction of the conjugated diyne system within a long aliphatic chain that terminates with a hydroxyl group, while preserving the reactive nature of the diyne moiety.

A frequently utilized and effective method for synthesizing this compound involves the coupling of terminal alkynyl alcohol precursors. This strategy builds the final 25-carbon chain from smaller, functionalized units. The general process can be broken down into several key steps, starting with the preparation of a suitable intermediate which is then coupled to form the final product.

One common approach involves an oxidative coupling reaction, such as the Glaser coupling, which joins two terminal alkyne molecules. acs.org The key steps are outlined below:

| Step | Description | Starting Materials/Reagents | Intermediate/Product |

| 1 | Preparation of a long-chain bromoalcohol | e.g., 12-bromododecan-1-ol | Long-chain bromoalcohol |

| 2 | Conversion to a terminal alkyne alcohol | Nucleophilic substitution using acetylide anions | Terminal alkynyl alcohol |

| 3 | Oxidative Coupling | Cu(I)-catalyzed Glaser coupling | This compound |

Table 1: Synthetic Steps via Alkynyl Alcohol Precursor Route

An alternative pathway involves the reduction of the carboxylic acid group of 10,12-pentacosadiynoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).

Functionalization and Chemical Derivatization Strategies

The terminal hydroxyl group of this compound and the carboxylic acid group of its analog, 10,12-pentacosadiynoic acid (PCDA), provide convenient handles for chemical modification. These modifications are crucial for altering physical properties and integrating the diacetylene motif into larger systems.

The carboxylic acid analog, 10,12-pentacosadiynoic acid (PCDA), is frequently used as a precursor for creating a variety of functional derivatives, particularly amides and esters. justia.com These reactions typically proceed by activating the carboxylic acid, for example, by converting it to an acid chloride. google.com This activated intermediate can then readily react with nucleophiles such as alcohols or amines to yield the desired ester or amide. justia.comgoogle.com

The synthesis of these derivatives allows for the fine-tuning of the molecule's properties. For instance, the introduction of amide groups can influence the thermochromic behavior of the resulting polydiacetylene through hydrogen bonding interactions. researchgate.net

Several methods have been reported for these derivatizations:

Acid-catalyzed esterification : PCDA can be reacted directly with an alcohol, such as ethylene (B1197577) glycol or oligo(ethylene glycol), in the presence of an acid catalyst to form the corresponding ester. chula.ac.th

Condensation via activating agents : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) are used to create an activated NHS-ester of PCDA. researchgate.net This intermediate is highly reactive towards primary amines.

Acid chloride formation : PCDA can be converted to its acid chloride using a chlorinating agent like oxalyl chloride. google.com The resulting acid chloride is a versatile intermediate for reaction with various amines and alcohols. justia.comgoogle.com

A variety of amide and ester derivatives have been synthesized to modulate the properties of the resulting polymers for sensor applications. researchgate.netchula.ac.th

| Derivative Type | Synthetic Method | Reagents | Reference |

| Ester | Acid-catalyzed esterification | Ethylene glycol, Triethylene glycol, Pentaethylene glycol | chula.ac.th |

| Amide | Condensation | Methyl ester of PCDA, Ethanolamine | chula.ac.th |

| Amide | Condensation via activated ester | PCDA, EDC, NHS, Ethylenediamine (B42938) | researchgate.net |

| Amide | From acid chloride | PCDA, Oxalyl chloride, Aliphatic/Aromatic diamines | google.comresearchgate.net |

Table 2: Examples of Amide and Ester Derivatization of 10,12-Pentacosadiynoic Acid

The ability to functionalize PCDA makes it a valuable component for creating bioconjugation reagents. These reagents can be used to attach the color-responsive diacetylene unit to biological molecules, creating biosensors. researchgate.net

A key strategy involves creating an amine-reactive version of the diacetylene molecule. For example, the N-hydroxysuccinimide ester of 10,12-pentacosadiynoic acid (NHS-PCDA) is synthesized using the crosslinker EDC. researchgate.net This NHS-PCDA can then react with amine groups on biomolecules.

In one application, NHS-PCDA was first reacted with ethylenediamine to produce an amine-terminated diacetylene, N-(2-aminoethyl)-10,12-pentacosadiynamide (NH₂-PCDA). This molecule was then conjugated to a succinoglycan monomer via reductive amination. researchgate.net In other work, the NHS ester of PCDA has been used to couple the diacetylene unit to the primary or secondary face of β-cyclodextrin derivatives and to antibodies, demonstrating its utility in creating hybrid materials for selective detection and sensing. researchgate.net

Self Assembly and Supramolecular Organization of 10,12 Pentacosadiyn 1 Ol

Fundamental Principles of 10,12-Pentacosadiyn-1-ol Self-Assembly

The self-assembly of this compound (PCDYol) is fundamentally driven by its amphiphilic and linear molecular structure. This structure consists of a long hydrocarbon tail, a reactive diacetylene core (–C≡C–C≡C–), and a polar hydroxyl (–OH) head group. This configuration allows the molecules to organize into well-defined, ordered monolayers, particularly at interfaces. researchgate.net The process is a spontaneous arrangement of molecules into stable, structurally well-defined aggregates governed by non-covalent interactions.

On surfaces, particularly inert ones like graphite (B72142), the self-assembly leads to the formation of two-dimensional (2D) crystalline structures. researchgate.net The mechanism involves the alignment of the long alkyl chains to maximize van der Waals forces, while the arrangement of the diacetylene rods and hydroxyl head groups is dictated by a combination of intermolecular forces and interactions with the underlying substrate. jst.go.jp This precise alignment is a prerequisite for the topochemical polymerization that the compound can undergo when exposed to UV light, a process that is highly dependent on the initial supramolecular organization. acs.orgnih.gov The study of these self-assembled monolayers provides critical insights into controlling the formation of one-dimensional organic nanostructures. researchgate.net

Two-Dimensional Crystalline Structures and Polymorphism on Surfaces

When this compound forms monomolecular layers on a graphite surface, it exhibits two-dimensional polymorphism. mdpi.comdntb.gov.ua This phenomenon refers to the ability of the compound to form at least two different crystalline structures, known as polymorphs, from the same molecular units. These distinct arrangements are observable at room temperature using advanced imaging techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM). mdpi.commdpi.com The existence of these polymorphs is significant because the physical and chemical properties of the monolayer, including the efficiency of subsequent polymerization reactions, are highly dependent on the specific molecular arrangement. acs.orgnih.govresearchgate.net

Herringbone (H) and Parallel (P) Monomer Arrangements

The two primary polymorphic forms of this compound monolayers on graphite are designated as the "herringbone" (H) and "parallel" (P) arrangements. mdpi.commdpi.comosaka-u.ac.jp

Parallel (P) Arrangement: In this configuration, the backbones of the PCDYol molecules align parallel to each other.

Herringbone (H) Arrangement: This structure is characterized by a "zig-zag" or tilted packing of molecules, resembling the bones of a herring.

The photoinduced topochemical polymerization reaction efficiency is markedly different between these two forms. acs.orgnih.gov The parallel arrangement generally shows a higher reaction efficiency compared to the herringbone arrangement. acs.orgnih.gov This difference is attributed to the geometric packing of the diacetylene units in each polymorph. acs.org

| Feature | Herringbone (H) Polymorph | Parallel (P) Polymorph |

| Thermodynamic Stability | Quasi-stable (Metastable) mdpi.comdntb.gov.ua | Stable mdpi.comdntb.gov.ua |

| Annealing Behavior (>40°C) | Irreversibly transforms into P arrangement mdpi.com | Area increases at the expense of H domains mdpi.com |

| Polymerization Efficiency | Lower acs.orgnih.gov | Higher acs.orgnih.gov |

Molecular Packing and Intermolecular Interactions

The molecular packing within the H and P polymorphs directly influences their properties. The key determinant for the topochemical polymerization of diacetylenes is the distance and orientation between the reactive acetylenic carbon atoms of adjacent molecules. In the context of 2D crystals on graphite, the distance R between these probable reactant carbons is longer in the herringbone arrangement (R = 0.58 nm) compared to the parallel arrangement. acs.orgnih.gov

Interestingly, the fact that polymerization occurs at all in the H arrangement is contrary to the established geometric criteria for 3D diacetylene crystals, where the reaction is typically observed only if R is less than 0.4 nm. acs.orgnih.gov This suggests that the polymerization criteria in 2D phases on a substrate differ from those in 3D bulk crystals. acs.orgnih.gov The primary intermolecular forces governing the self-assembly are van der Waals interactions between the long alkyl chains, which drive the dense packing of the molecules. researchgate.net The final arrangement is a result of the balance between these molecule-molecule interactions and the molecule-substrate interactions. jst.go.jp

Substrate-Induced Self-Assembly of this compound Monolayers

The substrate plays a crucial role in directing the self-assembly of this compound into highly ordered monolayers. acs.org The interaction between the adsorbate molecules and the substrate surface can influence the resulting polymorphic form and its orientation. jst.go.jp This phenomenon, known as substrate-induced self-assembly, is particularly evident in the formation of PCDYol monolayers on atomically flat surfaces. The epitaxial alignment of the PCDYol molecules with the underlying crystal lattice of the substrate is a probable reason for the enhanced thermal stability of the monolayer compared to the bulk material. jst.go.jp

Self-Assembled Monolayers on Graphite Surfaces

Highly oriented pyrolytic graphite (HOPG) is the most extensively studied substrate for the self-assembly of this compound. researchgate.netacs.orgmdpi.comdntb.gov.uaosaka-u.ac.jp The atomically flat and chemically inert surface of graphite provides an ideal template for the formation of large, well-ordered 2D crystalline domains. researchgate.net

Using techniques such as the quasi-Langmuir-Blodgett method or deposition from solution, PCDYol molecules spontaneously form monolayers at the liquid-graphite interface. mdpi.comacs.org Scanning tunneling microscopy studies reveal that these monolayers are typically polycrystalline, composed of small domains of both the herringbone (H) and parallel (P) arrangements. mdpi.com The structure and reaction efficiency of these monolayers have been thoroughly characterized, demonstrating that the graphite substrate facilitates a precise alignment that is conducive to "on-surface synthesis" of polydiacetylene nanowires. jst.go.jpacs.orgnih.gov The interaction with the graphite lattice is strong enough to influence the thermodynamics of the monolayer, leading to the observed polymorphism and enhanced melting temperature. jst.go.jpmdpi.com

| Parameter | Value / Observation | Source(s) |

| Primary Substrate | Highly Oriented Pyrolytic Graphite (HOPG) | mdpi.com, dntb.gov.ua, osaka-u.ac.jp |

| Observed Polymorphs on HOPG | Herringbone (H) and Parallel (P) | mdpi.com, acs.org, nih.gov |

| Intermolecular Distance (R) - H Form | 0.58 nm | acs.org, nih.gov |

| Monolayer Melting Point (P Form) | ~ 80 °C | mdpi.com, dntb.gov.ua |

| Bulk Crystal Melting Point | ~ 60 °C | mdpi.com, dntb.gov.ua |

| H to P Transition Temperature | > 40 °C | mdpi.com, dntb.gov.ua |

Self-Assembly on Graphene and Hexagonal Boron Nitride (h-BN)

The self-assembly of this compound on two-dimensional (2D) materials like graphene and hexagonal boron nitride (h-BN) is a subject of significant research interest. These atomically flat substrates provide unique environments for the formation of highly ordered supramolecular structures, driven by a delicate balance of molecule-substrate and intermolecular interactions. The linear and functionalized nature of this compound allows it to form distinct, well-defined patterns on these surfaces, which can be investigated in detail using high-resolution imaging techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM).

Self-Assembly on Graphene and its Allotropes

On graphitic surfaces, such as highly oriented pyrolytic graphite (HOPG) and epitaxial graphene on silicon carbide (EG/SiC), this compound demonstrates polymorphic behavior, forming at least two distinct molecular arrangements. researchgate.netacs.orgnih.gov The primary driving forces for assembly include π-stacking interactions between the molecule's hydrocarbon backbone and the graphene surface, as well as intermolecular hydrogen bonds between the terminal hydroxyl (-OH) groups. researchgate.netrsc.org

Research has identified two primary polymorphic forms: a "parallel" and a "herringbone" arrangement, which have been observed via STM. researchgate.netacs.orgnih.gov The flexibility of the hydrogen bonds between the alcohol headgroups is a key factor enabling the formation of these different structures, a behavior also seen in alkanols. researchgate.net These ordered monomer arrangements serve as templates for topochemical polymerization upon UV irradiation. acs.orgnih.gov

The specific arrangement of the monomers in the 2D crystal phase directly influences the efficiency of the subsequent photopolymerization reaction and the conformation of the resulting polydiacetylene chains. acs.orgnih.gov For instance, the distance between the reactive acetylenic carbon atoms in the herringbone structure is 0.58 nm. acs.orgnih.gov While this distance is larger than the typical requirement for polymerization in 3D crystals (less than 0.4 nm), the reaction still proceeds, indicating that the polymerization criteria in 2D systems differ from those in bulk materials. acs.orgnih.gov The resulting polymer conformations are also distinct: the parallel arrangement tends to form "lifted-up" polymer chains, while the herringbone structure leads to "in-plane" conformations. acs.orgnih.gov

| Polymorphic Form | Molecular Arrangement | Inter-monomer Reactant Distance (R) | Resulting Polymer Conformation (Post-UV) | Polymerization Efficiency |

|---|---|---|---|---|

| Parallel | Molecules aligned side-by-side in a parallel fashion. researchgate.netacs.orgnih.gov | Shorter (suitable for polymerization). acs.orgnih.gov | "Lifted-up". acs.orgnih.gov | Higher. acs.orgnih.gov |

| Herringbone | Molecules arranged in a tilted, interlocking pattern resembling fish bones. researchgate.netacs.orgnih.gov | 0.58 nm. acs.orgnih.gov | "In-plane". acs.orgnih.gov | Lower. acs.orgnih.gov |

Self-Assembly on Hexagonal Boron Nitride (h-BN)

Hexagonal boron nitride serves as an ideal substrate for studying molecular self-assembly due to its atomically flat surface and its nature as a wide bandgap insulator. mdpi.comazom.com These properties prevent unwanted electronic effects like leakage currents, which is crucial for the development of molecular electronic devices. mdpi.com The use of h-BN as a substrate, often in conjunction with graphene (graphene/BN heterostructures), is known to reduce charge inhomogeneity in the graphene layer, allowing for a clearer investigation of intrinsic molecular electronic properties. nih.govnih.gov

Studies on similar long-chain diacetylene molecules on h-BN have revealed significant differences in behavior compared to graphitic substrates. mdpi.com When deposited on h-BN, the molecules undergo a process described as self-sensitization upon UV irradiation, leading to the formation of distinct islands of polymerized material. mdpi.com This phenomenon is attributed to the large electronic bandgap of h-BN. mdpi.com

A key finding is the dramatic increase in the rate of photopolymerization on h-BN compared to HOPG. mdpi.com Research on 10,12-nonacosadiynoic acid, a molecule with a similar diacetylene core, showed that the polymerization rate is at least 170 times faster on h-BN. mdpi.com This rapid reaction leads to the formation of more numerous and longer polymer chains after very short irradiation times. mdpi.com

| Substrate | Key Property | Polymerization Phenomenon | Polymerization Rate | Resulting Structure |

|---|---|---|---|---|

| Hexagonal Boron Nitride (h-BN) | Wide bandgap insulator. mdpi.com | Self-sensitization. mdpi.com | At least 170x faster than on HOPG. mdpi.com | Islands of long polymer chains. mdpi.com |

| Highly Oriented Pyrolytic Graphite (HOPG) | Semi-metal. mdpi.com | Standard photopolymerization. mdpi.com | Baseline. mdpi.com | Dispersed polymer chains. mdpi.com |

Topochemical Polymerization Characteristics and Mechanisms of 10,12 Pentacosadiyn 1 Ol

Mechanism of Photoinduced Chain Polymerization

The conversion of 10,12-Pentacosadiyn-1-ol monomers into a polymer is a chain reaction initiated by light. dspaces.org Studies on self-assembled monolayers on graphite (B72142) surfaces have shown that the process involves a sequence of stochastic events, including addition reactions and deactivation at the ends of the growing chain. nih.govacs.org

The polymerization process begins with photo-initiation. Upon exposure to UV light, the diacetylene moiety of a monomer is excited, leading to the formation of a highly reactive diradical species. osaka-u.ac.jp This initial diradical monomer (R1) serves as the starting point for the polymer chain. osaka-u.ac.jp

Chain propagation proceeds in a domino-like fashion, where the activated diradical end of the growing chain reacts with an adjacent monomer. osaka-u.ac.jp This is a thermally driven addition reaction that extends the polymer by one unit, creating a new diradical dimer (R2) and subsequently longer polymer chains. osaka-u.ac.jp This sequential addition of monomers to the active center at the end of the growing chain is the core of the chain-growth polymerization mechanism. dspaces.orgpurechemistry.org The process continues, propagating the polymer chain through the highly ordered monomer assembly. osaka-u.ac.jp

The growth of the polymer chain is not indefinite and can be halted by several deactivation pathways. These events terminate the chain propagation at one or both ends of the polymer. nih.govosaka-u.ac.jp One significant pathway involves environmental factors; studies comparing polymerization in air versus a vacuum show that the presence of oxygen can quench the photoexcited radicals through collisions, thereby inhibiting the reaction. nih.govacs.org Furthermore, oxidation of the reactive species at the end of the growing chain is another key deactivation mechanism, which leads to shorter polymer chains when conducted in an air atmosphere. nih.gov The probability of deactivation versus addition dictates the final degree of polymerization. nih.govacs.org

Photoexcited radicals are central to the entire polymerization process. The initial absorption of a UV photon by the diacetylene monomer creates a diradical, which is the primary initiator of the chain reaction. osaka-u.ac.jp The efficiency of polymer generation is highly dependent on the lifetime and reactivity of these radicals. In environments like a vacuum, the suppression of collisional quenching of these photoexcited radicals by oxygen molecules leads to a considerable enhancement in polymer generation efficiency. nih.govacs.org The sustained reactivity of the radical at the chain end is essential for propagation, while its quenching or reaction with species other than a monomer leads to chain termination. rsc.org

Influence of Monomer Arrangement and Substrate on Polymerization Efficiency

The efficiency of topochemical polymerization is not solely dependent on the intrinsic reactivity of the monomer but is also heavily influenced by the spatial arrangement of the monomers and their interaction with the supporting substrate.

In self-assembled two-dimensional crystals on graphite, this compound can adopt different polymorphic forms, most notably the "herringbone" and "parallel" arrangements. acs.orgnih.gov The polymerization efficiency differs significantly between these two polymorphs. The parallel arrangement exhibits much higher reaction efficiency. acs.orgacs.org This is attributed to the geometric arrangement of the monomers. In the parallel polymorph, the distance (R) between the reactive acetylenic carbon atoms of adjacent monomers is approximately 0.39 nm, which is highly favorable for polymerization. acs.org In contrast, this distance in the herringbone arrangement is significantly larger, at about 0.58 nm. acs.org Consequently, the reaction efficiency of the herringbone arrangement is estimated to be only about 1/30th that of the parallel arrangement. acs.org

Interestingly, the fact that polymerization occurs at all in the herringbone structure (with R = 0.58 nm) challenges the established geometric criteria for solid-state polymerization in three-dimensional crystals, where the reaction is typically observed only if R is less than 0.4 nm. acs.orgnih.govacs.org This suggests that the polymerization criteria in two-dimensional phases differ from those in bulk crystals. nih.gov

| Polymorph Arrangement | Inter-monomer Reactant Atom Distance (R) | Relative Polymerization Efficiency | Resulting Polymer Conformation |

|---|---|---|---|

| Parallel | ~0.39 nm | High | Lifted-up |

| Herringbone | ~0.58 nm | Low (~1/30th of Parallel) | In-plane |

Data sourced from references acs.orgnih.govacs.org.

The choice of substrate significantly impacts the polymerization rate. A comparison between highly oriented pyrolytic graphite (HOPG) and hexagonal boron nitride (h-BN) as substrates for a similar diacetylene compound (10,12-nonacosadiynoic acid) reveals dramatic differences. mdpi.com The polymerization rate on h-BN is at least 170 times faster than on HOPG. mdpi.com

This substantial enhancement is attributed to the electronic properties of the substrates. mdpi.com Hexagonal boron nitride is a wide-bandgap insulator, which prevents the quenching of the photo-excited state of the diacetylene molecules that would otherwise occur on a conductive substrate like graphite. mdpi.comresearchgate.net This allows for a process of self-sensitization, where energy absorbed by already formed polymer chains can be transferred to adjacent monomers, triggering their polymerization. This leads to the formation of more and longer polymer chains in a much shorter irradiation time on h-BN compared to graphite. mdpi.com

| Substrate | Electronic Property | Relative Polymerization Rate | Key Mechanism for Rate Difference |

|---|---|---|---|

| Graphite (HOPG) | Conductor | Base Rate | Quenching of excited states by the conductive surface |

| Hexagonal Boron Nitride (h-BN) | Wide-bandgap Insulator | >170x faster than on HOPG | Suppression of quenching, enabling polymer self-sensitization |

Data for a comparable diacetylene system sourced from reference mdpi.com.

Environmental Factors Affecting Polymerization Kinetics and Yield

The environment in which the topochemical polymerization of this compound (PCDYol) occurs plays a critical role in determining the reaction's speed and the quality of the resulting polymer. Factors such as the surrounding atmosphere and the presence of specific chemical species can significantly influence the initiation and propagation of the polymer chain.

The photopolymerization of this compound is notably affected by the presence of air. Studies have shown that the polymerization process can be impacted when conducted in an air atmosphere compared to a vacuum. researchgate.net The components of air, particularly oxygen, can interact with the reactive species generated during photopolymerization.

Research on the photoinduced chain polymerization of PCDYol on graphite surfaces has been conducted under both air and vacuum conditions to understand these environmental effects. researchgate.net The presence of atmospheric gases can lead to alternative reaction pathways or quenching mechanisms that may alter the polymerization efficiency and the final structure of the polydiacetylene (PDA) chains. While polymerization proceeds in both environments, the kinetics and yield can differ, underscoring the importance of atmospheric control for achieving desired material properties.

Oxygen is a well-known and potent inhibitor of free-radical polymerization reactions. researchgate.net Its high reactivity towards carbon-centered radicals means it can effectively terminate growing polymer chains. This process, known as radical quenching, occurs at diffusion-limited rates. researchgate.net In the context of the topochemical polymerization of diacetylenes, which proceeds via a radical mechanism upon UV irradiation, the presence of ambient oxygen is a critical factor.

The fundamental mechanism of oxygen inhibition involves the reaction of a propagating radical (a carbon-centered radical) with a ground-state triplet oxygen molecule. researchgate.net This interaction forms a peroxy radical, which is significantly less reactive towards the monomer's carbon-carbon triple bonds and thus slows or halts the polymerization process. researchgate.netnih.gov In some photopolymerization systems, oxygen can be consumed by reacting with initiator radicals or propagating chain radicals, leading to an inhibition period at the start of the reaction. researchgate.net While specific studies detailing the precise kinetics of oxygen quenching in PCDYol polymerization are intricate, the general principles of free-radical chemistry suggest that performing the polymerization in an oxygen-depleted environment, such as a vacuum or under an inert gas, is preferable for achieving higher conversion rates and longer polymer chains. researchgate.netresearchgate.net However, at high temperatures (above 140°C), some studies on other monomers have shown that oxygen can paradoxically act as an initiator for free-radical polymerization. westlake.edu.cn

Conformational Changes of Polydiacetylenes Post-Polymerization

The formation of polydiacetylene from this compound monomers arranged in a two-dimensional crystal on a substrate is not merely a conversion of triple bonds to a conjugated backbone. The process is accompanied by distinct conformational changes in the polymer chains relative to the plane of the substrate. These changes are dictated by the initial arrangement of the monomers.

Scanning tunneling microscopy (STM) has been instrumental in revealing the post-polymerization conformations of PDA derived from PCDYol on graphite surfaces. nih.gov Two primary conformations have been identified: "lifted-up" and "in-plane". nih.govnih.gov

The specific conformation adopted by the polymer is a direct consequence of the polymorphic arrangement of the PCDYol monomers prior to polymerization. nih.gov

"Lifted-up" Conformation: This conformation arises from the "parallel" arrangement of monomers. In this state, the resulting polydiacetylene chains appear brighter in STM images, indicating they are physically raised from the substrate surface. nih.govresearchgate.netmdpi.com This lifting is a result of the structural reorganization required to form the conjugated polymer backbone from the parallel-packed monomers. researchgate.netmdpi.com

"In-plane" Conformation: This conformation is formed from the "herringbone" arrangement of monomers. The resulting polymer chains remain within the plane of the monomer layer on the graphite substrate. nih.gov

This phenomenon highlights the direct link between the supramolecular structure of the monomer assembly and the final three-dimensional structure of the resulting polymer.

Table 1: Monomer Arrangement and Resulting Polydiacetylene Conformation

| Initial Monomer Arrangement | Resulting Polymer Conformation | Reference |

|---|---|---|

| Parallel | "Lifted-up" | nih.gov |

| Herringbone | "In-plane" | nih.gov |

Activation Energies and Polymerization Criteria in Two-Dimensional Systems

The requirements for the topochemical polymerization of this compound in two-dimensional (2D) self-assembled monolayers differ significantly from the criteria established for three-dimensional (3D) bulk crystals. nih.govacs.org This distinction is crucial for understanding and controlling polymerization on surfaces.

In classic 3D diacetylene crystals, the Baughman criteria dictate that for solid-state polymerization to occur, the distance (R) between reacting carbon atoms on adjacent monomers should be less than 0.4 nm. nih.gov However, studies on PCDYol monolayers on graphite have shown that polymerization can proceed even when this geometric condition is not met. For instance, polymerization occurs from the "herringbone" arrangement where the distance between probable reactant acetylenic carbon atoms is approximately 0.58 nm. nih.gov This demonstrates that the polymerization criteria for 2D systems are less stringent than for their 3D counterparts. researchgate.netnih.gov

The reaction efficiency is still dependent on the monomer packing. The "parallel" arrangement, having a shorter distance between reactive carbons than the herringbone arrangement, exhibits a higher reaction efficiency. nih.gov

Furthermore, the activation energies for the polymerization process in these 2D systems have been estimated and are found to be noticeably different from those in conventional bulk crystals. acs.org A study analyzing the photoinduced chain polymerization of PCDYol on graphite determined the activation energies for both the addition reaction (chain propagation) and the deactivation (chain termination) events. acs.orgresearchgate.net

Table 2: Polymerization Criteria in 2D vs. 3D Systems for Diacetylenes

| System Type | Reactive Atom Distance (R) Criterion | Example (this compound) | Reference |

|---|---|---|---|

| 3D Bulk Crystal | R < 0.4 nm | Follows Baughman criteria | nih.gov |

| 2D Monolayer (Herringbone) | Polymerization occurs at R ≈ 0.58 nm | Criterion is less strict | nih.gov |

Advanced Characterization Techniques in 10,12 Pentacosadiyn 1 Ol Research

High-Resolution Microscopy for Structural Elucidation

High-resolution microscopy techniques are pivotal for visualizing the arrangement of 10,12-Pentacosadiyn-1-ol molecules in monolayers and the resulting polymer structures. These methods offer direct, real-space imaging of the material's topography and morphology with nanoscale precision.

Scanning Tunneling Microscopy (STM) of Monolayers and Polymers

Scanning Tunneling Microscopy (STM) has been instrumental in examining the two-dimensional (2D) crystal phases of this compound adsorbed on graphite (B72142). acs.org This technique allows for the direct visualization of molecular arrangements and the structural changes that occur during photoinduced topochemical reactions. acs.org

Research has shown that this compound forms self-assembled monolayers on graphite, which can be polymerized into aligned polydiacetylene (PDA) chains using UV light. STM studies have revealed that the compound can adopt different polymorphic forms, namely the "herringbone" and "parallel" monomer arrangements. acs.org The reaction efficiency and the structure of the resulting polydiacetylene are dependent on which of these arrangements is present. acs.org

Interestingly, the polymerization criteria in these 2D phases appear to differ from those established for three-dimensional (3D) crystals. acs.org While polymerization in 3D crystals is typically observed only when the distance between reactant acetylenic carbon atoms (R) is less than 0.4 nm, polymerization of the herringbone arrangement has been observed even with an R value of 0.58 nm. acs.org

STM has also been used to initiate polymerization at specific locations within a monomolecular layer of a similar diacetylene compound, 10,12-pentacosadiynoic acid, by using the STM tip to deliver tunneling electrons. researchgate.net This has enabled the creation of individual conjugated polymer nanowires with lengths ranging from 5 to 300 nm. researchgate.net

Furthermore, STM can distinguish between the monomer and the resulting polymer. The polymer often appears "lifted-up" in STM images compared to the precursor monomers. researchgate.net Cross-sectional profiles from STM images have revealed that the conformation of the polydiacetylene chain—either "lifted-up" or "in-plane"—is determined by the initial monomer arrangement (parallel or herringbone, respectively). acs.org

| STM Finding | Description | Significance |

| Polymorphic Monolayers | This compound forms "herringbone" and "parallel" arrangements on graphite. acs.org | The initial molecular arrangement dictates the polymerization efficiency and the final polymer structure. acs.org |

| 2D Polymerization Criteria | Polymerization occurs in the herringbone structure despite a larger intermolecular distance than the accepted value for 3D crystals. acs.org | Suggests that the geometric requirements for topochemical polymerization are different in 2D systems. acs.org |

| Polymer Conformation | The parallel arrangement leads to a "lifted-up" polymer, while the herringbone arrangement results in an "in-plane" polymer. acs.org | Provides insight into the structural transformation during polymerization at the molecular level. acs.org |

| Tip-Induced Polymerization | An STM tip can initiate polymerization at a desired location. researchgate.net | Demonstrates the potential for fabricating nanoscale polymer structures with high precision. researchgate.net |

Atomic Force Microscopy (AFM) for Topography and Morphology

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the three-dimensional topography and morphology of surfaces with nanoscale resolution. uni-wuerzburg.depressbooks.pub Unlike techniques that rely on electromagnetic radiation, AFM uses a sharp mechanical probe to scan the sample surface, detecting the forces between the tip and the surface to construct a detailed topographical map. uni-wuerzburg.depressbooks.pub This capability is particularly valuable for studying both conductive and non-conductive materials, making it well-suited for investigating polymer systems. pressbooks.pub

In the context of this compound and its derivatives, AFM is employed to investigate the topography of samples. unina.it It provides high-resolution images of surface features, allowing for the analysis of the morphology of monomer monolayers and the changes that occur upon polymerization. pressbooks.pubunina.it For instance, AFM can be used to visualize the formation of polydiacetylene fibers and aggregates in mixed monolayer films. usask.ca

AFM can operate in different modes, such as static (contact) mode and dynamic (non-contact or intermittent contact) mode. pressbooks.pubmdpi.com In dynamic modes, the cantilever oscillates near its resonant frequency, and changes in this frequency, phase, or amplitude are used to map the surface. mdpi.com This allows for the measurement of not only topography but also mechanical properties like elasticity and adhesion with piconewton force sensitivity. mdpi.com

The ability of AFM to generate three-dimensional images provides a comprehensive understanding of the surface features of materials derived from this compound. pressbooks.pub This detailed morphological information is crucial for understanding the structure-property relationships in these materials and for applications in fields like nanoscale electronics and biomaterials. researchgate.net

| AFM Capability | Description | Application in this compound Research |

| Topographical Imaging | Generates 3D images of a surface by scanning with a sharp probe. uni-wuerzburg.depressbooks.pub | Investigating the surface morphology of monomer monolayers and polymerized structures. unina.it |

| Nanoscale Resolution | Can resolve features down to the nanometer scale. mdpi.com | Visualizing fine structural details of polydiacetylene fibers and aggregates. usask.ca |

| Mechanical Property Mapping | Measures properties like elasticity and adhesion by analyzing tip-sample forces. mdpi.com | Probing the mechanical characteristics of the polymer at the nanoscale. |

| Versatility | Can be used on both conductive and non-conductive samples in various environments. pressbooks.pub | Broadly applicable to the study of this compound and its polymer composites. |

Spectroscopic and Scattering Techniques for Chemical and Structural Analysis

UV-Visible Spectroscopy for Polymerization Monitoring

UV-Visible (UV-Vis) spectroscopy is a key analytical technique for monitoring polymerization reactions in real-time. azom.comspectroscopyonline.com It measures the absorption of UV or visible light by a sample, which is directly proportional to the concentration of the absorbing species. spectroscopyonline.com This makes it an effective tool for tracking the formation or depletion of reactants, products, or intermediates during a chemical process. spectroscopyonline.com

In the study of diacetylene compounds like this compound, UV-Vis spectroscopy is particularly useful for monitoring the progress of polymerization. The monomer itself does not absorb significantly in the visible region, but the resulting conjugated polydiacetylene (PDA) polymer has a strong absorption band in this range. rsc.orgmsu.edu This change in the absorption spectrum provides a clear and convenient way to follow the polymerization process.

For example, the polymerization of a related diacetylene, 1-(10,12-pentacosadiynyl) pyridinium (B92312) bromide, shows the appearance of an absorption peak around 630 nm, corresponding to the blue-colored PDA. rsc.org The intensity of this peak can be correlated with the extent of polymerization. Furthermore, changes in the absorption spectrum can indicate phase transitions in the polymer. For instance, a blue-to-red color change in the PDA is accompanied by a decrease in the peak around 630 nm and an increase in the peak around 540 nm. rsc.org

The high sensitivity of UV-Vis spectroscopy allows for the detection of low concentrations of chemical species, often below 10⁻⁵ molar. azom.com Modern UV-Vis spectrometers can acquire spectra rapidly, enabling the monitoring of fast reactions like photoinduced polymerization. azom.com

| Wavelength (nm) | Color | Significance in PDA Systems |

| ~630 | Blue | Characteristic absorption of the "blue phase" of polydiacetylene. rsc.org |

| ~540 | Red | Characteristic absorption of the "red phase" of polydiacetylene, often formed after a phase transition. rsc.org |

Fluorescence Spectroscopy for Photopolymerization and Sensing Applications

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a substance that has absorbed light. It is particularly valuable for investigating the photophysical properties of materials and for developing fluorescent sensors. mdpi.com

Polydiacetylenes (PDAs), the polymers formed from this compound and its derivatives, exhibit strong, structure-dependent fluorescence. usask.ca This property makes fluorescence spectroscopy a powerful tool for studying the photopolymerization process and for sensing applications. For instance, the fluorescence of PDA can be used to monitor the polymerization of 10,12-pentacosadiynoic acid (PCDA) in mixed monolayer films. usask.ca

In sensing applications, changes in the fluorescence spectrum of a PDA-based system can indicate the presence of a target analyte. For example, liposomes made from a derivative of PCDA have been shown to exhibit changes in both their visible spectrum and fluorescence in the presence of certain flavonoids, demonstrating their potential as colorimetric and fluorescent sensors. researchgate.net

Fluorescence probe technology (FPT) utilizes changes in a probe's emission spectrum to monitor processes like photopolymerization. mdpi.com The technique can provide real-time information about the changing environment during the reaction. Furthermore, some fluorescent molecules can act as "naked-eye" sensors for environmental properties like pH, with a visible change in fluorescence color under different conditions. mdpi.com

Raman Spectroscopy for Molecular Vibrations and Polymer Formation

Raman spectroscopy is a form of vibrational spectroscopy that provides detailed information about the chemical structure and molecular vibrations of a material. researchgate.netimperial.ac.uk It is based on the inelastic scattering of monochromatic light, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecules in the sample. imperial.ac.uk

This technique is highly sensitive to the structure and conformation of polymer backbones, making it particularly useful for studying polymers like polydiacetylenes. researchgate.net The carbon-carbon triple bonds (C≡C) and double bonds (C=C) in the diacetylene monomer and the resulting PDA polymer have characteristic and strong Raman signals. semi.ac.cn

During the polymerization of this compound, Raman spectroscopy can be used to monitor the conversion of the diacetylene monomer into the polydiacetylene polymer. This is typically done by observing the decrease in the intensity of the C≡C stretching vibration of the monomer and the corresponding increase in the intensity of the C=C and C≡C stretching vibrations of the polymer backbone. semi.ac.cn

For example, in the study of the polymerization of 1-(10,12-pentacosadiynyl) pyridinium bromide, Raman spectra clearly show the emergence of polymer-related peaks upon UV irradiation. rsc.org The ratio of the polymer peak intensity to the monomer peak intensity can be used to quantify the extent of the reaction. rsc.org Raman spectroscopy's ability to probe molecular structure makes it an invaluable tool for understanding the formation and properties of polymers derived from this compound. researchgate.net

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance in Diacetylene Polymerization |

| C≡C Stretch (monomer) | ~2260 | Indicates the presence of the diacetylene monomer. Its intensity decreases during polymerization. |

| C=C Stretch (polymer) | ~1460 | A characteristic peak of the polydiacetylene backbone. Its intensity increases during polymerization. |

| C≡C Stretch (polymer) | ~2080 | Another characteristic peak of the polydiacetylene backbone. Its intensity also increases with polymerization. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgthermofisher.com The method is based on the photoelectric effect, where a sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. wikipedia.org By measuring the kinetic energy of these emitted photoelectrons, their binding energy can be determined, which is characteristic of a specific element and its chemical environment. thermofisher.com This makes XPS an invaluable tool for analyzing the surface of self-assembled structures of this compound and its derivatives, such as 10,12-pentacosadiynoic acid (PCDA).

In the study of PCDA, XPS is employed to verify the composition and chemical bonding states of thin films and self-assembled monolayers. Research has shown that for PCDA, a high-intensity peak in the C (1s) region of the XPS spectrum appears at a binding energy of approximately 284.55 eV. researchgate.net This peak is attributed to the carbon atoms within the long hydrocarbon chain of the molecule. researchgate.net The technique is sensitive enough to detect changes in the chemical environment, for instance, when PCDA molecules are attached to the surface of nanoparticles or other substrates. researchgate.netustc.edu.cn Analysis of the peak positions and intensities in different spectral regions (e.g., C 1s, O 1s) allows researchers to confirm the successful deposition of the monolayer and to investigate the orientation and packing of the molecules on the surface.

It is important to note that organic molecules can sometimes be susceptible to degradation under prolonged X-ray exposure during analysis. dtic.mil Therefore, experimental conditions must be carefully controlled to ensure that the collected data accurately represents the original state of the material.

Table 1: Representative XPS Data for 10,12-Pentacosadiynoic Acid (PCDA)

| Spectral Region | Binding Energy (eV) | Assignment |

| C (1s) | 284.55 | Carbon atoms in the hydrocarbon chain researchgate.net |

Dynamic Light Scattering (DLS) for Self-Assembled Structure Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension or polymers in solution. researchgate.net When particles are suspended in a liquid, they undergo random thermal motion known as Brownian motion. mdpi.com DLS works by illuminating the particles with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. mdpi.comembl-hamburg.de Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. mdpi.com By analyzing these fluctuations using a digital correlator, the diffusion coefficient of the particles can be calculated, and from this, the hydrodynamic radius (the effective size of the particle in solution) is determined via the Stokes-Einstein equation. embl-hamburg.de

This technique is particularly crucial in the study of this compound and its derivatives, which readily self-assemble into various nanostructures such as vesicles, tubules, and liposomes in aqueous solutions. mdpi.comfoodchemistryjournal.com DLS provides valuable data on the average size and polydispersity (the breadth of the size distribution) of these self-assembled structures. researchgate.net Research has used DLS to characterize polydiacetylene (PDA) vesicles, with reported hydrodynamic diameters typically ranging from tens to hundreds of nanometers. mdpi.com

Detailed research findings demonstrate the utility of DLS in monitoring the response of these nanostructures to external stimuli. For example, the size of PDA vesicles has been shown to be highly dependent on pH. In one study, the apparent hydrodynamic diameter of vesicles was 272 nm at a pH of 5.0. foodchemistryjournal.com As the pH was varied, the vesicle size changed significantly, decreasing from 592 nm at pH 2.0 to 303 nm at pH 9.0. foodchemistryjournal.com DLS is also used to observe changes in vesicle size upon interaction with other molecules. For instance, the size of PDA vesicles with an initial diameter of approximately 150 nm was observed to increase dramatically to around 820 nm after the addition of exosomes, indicating aggregation or fusion events triggered by specific ligand-receptor interactions. acs.org Furthermore, the polymerization process itself can influence the vesicle size; unpolymerized PCDA vesicles with a diameter of 160–170 nm were found to shrink slightly upon UV irradiation. wiley.com

Table 2: DLS Characterization of Self-Assembled Polydiacetylene (PDA) Structures

| System | Condition | Apparent Hydrodynamic Diameter (nm) | Reference |

| PDA Vesicles | Initial State (pH 5.0) | 272 | foodchemistryjournal.com |

| PDA Vesicles | Acidic Environment (pH 2.0) | 592 | foodchemistryjournal.com |

| PDA Vesicles | Alkaline Environment (pH 9.0) | 303 | foodchemistryjournal.com |

| PCDA/DMPC Vesicles | Initial State | ~150 | acs.org |

| PCDA/DMPC Vesicles | After addition of exosomes | ~820 | acs.org |

| Unpolymerized PCDA Vesicles | Initial State | 160-170 | wiley.com |

Applications of 10,12 Pentacosadiyn 1 Ol and Its Derivatives in Advanced Materials Science

Fabrication of Ordered Organic Nanostructures

The amphiphilic nature of 10,12-Pentacosadiyn-1-ol, combined with its linear geometry, enables the formation of highly organized molecular assemblies. These assemblies are precursors to ordered organic nanostructures with potential applications in electronics and photonics.

One of the primary techniques for creating these structures is the Langmuir-Blodgett (LB) method. scispace.comcornell.edu This method involves forming a monolayer of the molecules at the air-water interface, which can then be transferred onto a solid substrate with precise control over the thickness and uniformity of the film. The resulting Langmuir-Blodgett films of this compound and its derivatives can serve as ultrathin insulating layers in electronic devices.

The structure of these self-assembled monolayers can be controlled by the deposition conditions. For instance, when this compound is deposited on a graphite (B72142) surface using the LB method, different molecular arrangements, such as "herringbone" or "parallel" structures, can be achieved by varying the surface pressure during deposition. scispace.comnih.gov This control is crucial because the molecular arrangement dictates the efficiency of the subsequent photopolymerization. The parallel arrangement, for example, is more conducive to the formation of polydiacetylene (PDA) wires upon UV irradiation. scispace.comnih.gov

Beyond the Langmuir-Blodgett technique, this compound and its acid analogue, 10,12-pentacosadiynoic acid (PCDA), can self-assemble into well-defined one-dimensional nanostructures on surfaces like graphene. colorado.edu This self-assembly is driven by non-covalent interactions and can be stabilized through in-situ UV photopolymerization, which creates covalent bonds between adjacent molecules while maintaining the ordered one-dimensional structure. colorado.edu These processes allow for the creation of organic nanostructures with sub-2 nm precision, which can be used to template and tune the electronic properties of the underlying substrate. colorado.edu

Table 1: Controlled Assembly of this compound Nanostructures

| Method | Substrate | Controlling Factor | Resulting Structure | Reference |

|---|---|---|---|---|

| Langmuir-Blodgett | Graphite (HOPG) | Surface Pressure (0.3 mN/m) | Herringbone Monolayer | scispace.com |

| Langmuir-Blodgett | Graphite (HOPG) | Surface Pressure (20 mN/m) | Parallel Monolayer (Efficient Polymerization) | scispace.com |

| Self-Assembly (UHV) | Epitaxial Graphene | In-situ UV Photopolymerization | One-Dimensional Ordered Nanostructures | colorado.edu |

Functionalization and Cross-linking of Graphene and Graphene Oxide

This compound (PCDO) has emerged as a key molecule for the functionalization and cross-linking of graphene and graphene oxide (GO), significantly enhancing their material properties for advanced applications. Its hydroxyl group can form covalent bonds with the oxygen-containing functional groups on GO sheets, while its diacetylene core allows for UV-induced polymerization, creating a robust network. nih.gov

A primary application of PCDO in this context is to act as a covalent cross-linker in GO-based films and composites, leading to substantial improvements in mechanical strength and toughness. When GO sheets are assembled into a layered structure, the PCDO molecules intercalate between the sheets. Upon UV irradiation, the diacetylene units polymerize, effectively stitching the GO sheets together with strong covalent bonds. scispace.compnas.org This cross-linking restricts the slippage of graphene sheets under load, which is a common failure mechanism in pure GO papers.

This strategy has been successfully employed to create materials with impressive mechanical performance. For example, GO composites cross-linked with a small weight percentage of PCDO have demonstrated significant increases in tensile strength and toughness. scispace.com In one instance, a reduced graphene oxide (rGO) composite with just 4 wt% of PCDO achieved a tensile strength of 944.5 ± 46.6 MPa. Similarly, ternary composites incorporating nanofibrillar cellulose (B213188) (NFC) along with GO and PCDO have reached tensile strengths of 314.6 ± 11.7 MPa and a toughness of 9.8 ± 1.0 MJ/m³. nih.govwestlake.edu.cn These enhancements are attributed to the effective load transfer across the covalently bonded interfaces. westlake.edu.cn

While graphene possesses excellent intrinsic electrical conductivity, the oxygen-containing functional groups in graphene oxide disrupt its conjugated π-system, making it an electrical insulator. The reduction of GO to rGO restores conductivity, but the resulting material often suffers from structural defects and weaker mechanical properties.

The incorporation of PCDO offers a pathway to produce materials that are both mechanically robust and electrically conductive. scispace.com After cross-linking GO with PCDO, the composite can be chemically reduced using agents like hydroiodic acid (HI). scispace.compnas.org The resulting rGO-PCDO composites not only retain the enhanced mechanical properties from the cross-linking but also exhibit improved electrical conductivity. The polymerized PCDO network, being π-conjugated, can provide an additional pathway for electron transfer between the graphene sheets. scispace.com Sequentially bridged graphene sheets using PCDO and other agents have achieved electrical conductivities as high as 512.3 ± 24.5 S·cm⁻¹. pnas.org This is a significant improvement compared to reduced graphene oxide alone, which typically has a conductivity of around 186.8 ± 16.9 S·cm⁻¹. pnas.org

Natural nacre, or mother-of-pearl, is renowned for its exceptional combination of strength and toughness, which arises from its "brick-and-mortar" hierarchical structure of inorganic platelets bonded by a thin layer of organic biopolymers. scispace.comnih.gov Researchers have sought to mimic this architecture using GO as the "brick" and various polymers as the "mortar" to create high-performance bioinspired composites.

This compound has proven to be an effective "mortar" in these artificial nacre systems. scispace.comcornell.edumdpi.com By cross-linking the GO sheets, PCDO helps to replicate the strong interfacial bonding found in natural nacre. scispace.com This approach has led to the fabrication of artificial nacre with toughness values that can be two times higher than that of natural nacre. scispace.comcornell.edu For example, rGO-PCDO composites have recorded a toughness of up to 3.91 ± 0.03 MJm⁻³, while natural nacre's toughness is around 1.80 MJm⁻³. scispace.comrsc.org The tensile strength of these composites can also surpass that of natural nacre, reaching values of 156.8 MPa. scispace.com The success of this strategy lies in the ability of the long-chain PCDO molecules to bridge adjacent GO sheets, creating a structure that can effectively dissipate fracture energy. mdpi.comsemanticscholar.org

Table 2: Mechanical and Electrical Properties of PCDO-Graphene Composites

| Material | Tensile Strength (MPa) | Toughness (MJ/m³) | Electrical Conductivity (S/cm) | Reference |

|---|---|---|---|---|

| Natural Nacre | 80 - 135 | ~1.8 | - | scispace.comrsc.org |

| Reduced Graphene Oxide (rGO) | 132 ± 15.1 | 2.3 ± 0.3 | 186.8 ± 16.9 | pnas.orgnih.gov |

| rGO-PCDO Composite | 129.6 ± 18.5 (up to 156.8) | 3.91 ± 0.03 | 357.2 ± 18.6 | scispace.compnas.org |

| rGO-NFC-PCDO Composite | 314.6 ± 11.7 | 9.8 ± 1.0 | - | nih.gov |

| Sequentially Bridged Graphene (SBG-V) | 944.5 ± 46.6 | 20.6 ± 1.9 | 512.3 ± 24.5 | pnas.org |

Development of Conductive Polymers and Planar Molecular Electronic Circuits

The polymerization of diacetylene compounds like this compound results in the formation of polydiacetylenes (PDAs), a class of conductive polymers with a conjugated backbone of alternating double and triple bonds. cornell.edu This property is central to their use in developing conductive materials and molecular-scale electronic components.

When this compound molecules are self-assembled into ordered structures, such as the monolayers on graphite, their subsequent polymerization under UV light can create highly aligned, one-dimensional conductive polymer nanowires. nih.gov The ability to control the arrangement of the monomer molecules prior to polymerization allows for the fabrication of defined polymeric structures, which is a key step towards building planar molecular electronic circuits. nih.gov The electrical properties of these polymers can be harnessed for applications in single-molecule electronics.

Biomedical Research and Engineering Applications of 10,12 Pentacosadiyn 1 Ol

Polydiacetylene-Based Biosensors and Chemosensors

The polymerization of diacetylene monomers like 10,12-pentacosadiyn-1-ol leads to the formation of polydiacetylenes (PDAs), a class of conjugated polymers with unique optical properties. rsc.orgresearchgate.net These properties are harnessed to create highly sensitive biosensors and chemosensors. rsc.orgmdpi.com When self-assembled into structures such as vesicles or films, the diacetylene monomers are aligned in a way that allows for topochemical polymerization upon exposure to UV light (typically at 254 nm). nih.govsigmaaldrich.com This process creates a polymer with a conjugated ene-yne backbone, resulting in a material that is characteristically blue. researchgate.netmdpi.com

PDA-based sensory systems are attractive due to several key features. The polymerization process does not require catalysts or initiators, which ensures the high purity of the resulting polymer. rsc.org The final PDA structures can be functionalized by incorporating recognition elements, which can be achieved by modifying the hydrophilic head group of the diacetylene monomer. frontiersin.orgrsc.org These sensors have been developed for the detection of a wide array of analytes, including ions, pathogens, and various biomolecules. rsc.orgresearchgate.net

Optical Responses and Colorimetric Detection Principles

The fundamental principle of PDA-based sensors lies in their dramatic and observable chromatic transition. nih.gov The initial blue phase of the polymer exhibits a maximum absorption wavelength at approximately 640-650 nm and is typically non-fluorescent. rsc.orgsigmaaldrich.comrsc.org Upon exposure to external stimuli—such as changes in temperature, pH, mechanical stress, or the binding of a target analyte to a functionalized head group—the polymer backbone undergoes a conformational change. rsc.orgoup.com This perturbation disrupts the π-conjugated system, causing a shift in the absorption maximum to a lower wavelength, around 540-550 nm. nih.govfrontiersin.org This electronic transition results in a visible color change from blue to red. sigmaaldrich.comfrontiersin.org

In addition to the colorimetric response, this phase transition is often accompanied by a "turn-on" fluorescence. rsc.orgmdpi.com While the blue phase is non-emissive, the red phase is fluorescent, providing a secondary, often more sensitive, mode of detection. mdpi.comrsc.org The colorimetric response (CR) can be quantified using the absorbance values of the blue and red forms, providing a measurable output for the sensing event. mdpi.com The sensitivity of these sensors can be exceptionally high, with some systems capable of detecting analytes at parts-per-million (ppm) or even lower concentrations. mdpi.com

Table 1: Optical Properties of Polydiacetylene-Based Sensors

| Property | Blue Phase | Red Phase | Stimuli for Transition |

|---|---|---|---|

| Appearance | Blue | Red | Temperature, pH, mechanical stress, ligand binding |

| Absorption Max (λmax) | ~640-650 nm sigmaaldrich.comrsc.org | ~540-550 nm rsc.orgfrontiersin.org | Conformational change in polymer backbone |

| Fluorescence | Non-fluorescent mdpi.comrsc.org | Fluorescent mdpi.comrsc.org | Perturbation of the conjugated system |

Integration into Liposomal and Drug Delivery Systems

The amphiphilic nature of this compound and its derivatives, such as 10,12-pentacosadiynoic acid (PCDA), allows for their integration into lipid-based drug delivery systems, most notably liposomes. nih.govliposomes.ca Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and controlling their release. mdpi.com Incorporating polymerizable lipids like PCDA into the liposomal membrane can enhance structural stability compared to conventional liposomes. nih.gov These polymerized liposomes are biocompatible and offer a robust platform for developing advanced drug delivery vehicles. nih.govnih.gov

Strategies for Mitochondria-Specific Delivery

Targeting subcellular organelles like mitochondria has emerged as a promising strategy in cancer therapy, as mitochondria play a crucial role in apoptosis. rsc.org Specific delivery systems can be engineered to shuttle therapeutic agents directly to the mitochondria, enhancing efficacy and reducing off-target effects. scirp.org

One effective strategy for mitochondrial targeting involves the use of mitochondriotropic moieties, such as the lipophilic triphenylphosphonium (TPP) cation. nih.govspringernature.com The large positive charge and delocalized nature of the TPP cation allow it to accumulate within the mitochondria, driven by the organelle's large negative membrane potential. scirp.org

In a research application, a mitochondria-targeting liposomal system was developed by conjugating a TPP ligand to the surface of liposomes composed of PCDA and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). nih.gov These functionalized liposomes were shown to successfully deliver the encapsulated chemotherapeutic drug, doxorubicin, to the mitochondria of cancer cells, leading to induced oxidative stress and apoptosis. nih.gov This approach demonstrates the potential of using this compound-based polymers to create sophisticated, organelle-specific drug delivery systems. nih.gov

Table 2: Components of a Mitochondria-Targeted Liposomal Drug Delivery System

| Component | Material Example | Function |

|---|---|---|

| Polymerizable Lipid | 10,12-Pentacosadiynoic Acid (PCDA) | Forms the stable, polymerized liposome (B1194612) structure nih.gov |

| Co-lipid | DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) | Contributes to the lipid bilayer formation nih.gov |

| Targeting Ligand | Triphenylphosphonium (TPP) | Directs the liposome to the mitochondria nih.govspringernature.com |

| Encapsulated Drug | Doxorubicin | Chemotherapeutic agent to be delivered nih.gov |

Bioconjugation Strategies for Biomedical Probes and Therapeutics

Bioconjugation is the chemical process of linking molecules, at least one of which is a biomolecule, to create novel complexes with combined functionalities. thermofisher.com The terminal hydroxyl group of this compound, or the more commonly used carboxyl group of PCDA, serves as a versatile handle for bioconjugation, allowing for the attachment of various biomolecules such as peptides, nucleic acids, and antibodies. mdpi.comsusupport.com This functionalization transforms the PDA assembly into a specific probe or a targeted therapeutic agent. mdpi.com

Reagent Design and Linkage Chemistry (e.g., Amide Bonds, Hydrazone Linkages)

The chemical linkage used in bioconjugation is critical for the stability and function of the final product. Common strategies involve forming stable covalent bonds like amide and hydrazone linkages.

Amide Bonds: Amide bonds are highly stable and are frequently formed by reacting a primary amine with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.com For instance, the carboxyl group of PCDA can be activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form an NHS-PCDA ester. researchgate.net This activated ester can then react with an amine-containing biomolecule to form a stable amide linkage. researchgate.net This method has been used to attach amino-functionalized molecules and even complex structures like succinoglycan monomers to PDA vesicles. researchgate.net

Hydrazone Linkages: Hydrazone bonds are formed by the reaction of a hydrazide with an aldehyde or ketone. researchgate.net This type of linkage is particularly useful because it can be designed to be pH-sensitive, offering a mechanism for triggered release in specific environments like the acidic interior of endosomes or tumors. researchgate.net In reagent design, a diacetylene monomer can be functionalized with a hydrazide group, which can then be conjugated to a biomolecule that has been modified to contain an aldehyde. susupport.com

Site-Specific Modification Techniques

Achieving site-specific modification is crucial for preserving the biological activity of the conjugated biomolecule and ensuring the homogeneity of the final product. nih.govbeilstein-journals.org Rather than random conjugation to available functional groups, site-specific techniques target a unique position on the biomolecule.

Strategies for site-specific modification include:

Enzymatic Ligation: Enzymes can be used to create a covalent bond at a specific recognition site.

Use of Non-Canonical Amino Acids: Genetically engineering a protein to include a non-natural amino acid with a unique reactive group (like an azide (B81097) or alkyne for "click chemistry") allows for highly specific conjugation. beilstein-journals.org

Targeting Unique Amino Acids: Cysteine, with its reactive thiol group, is often a target for site-specific modification, as its occurrence in proteins is relatively low. nih.gov Thiol-maleimide reactions are a common example of this approach. susupport.com

Solid-Phase Peptide Synthesis: For peptide-based sensors, the diacetylene monomer can be directly incorporated during solid-phase synthesis, ensuring precise placement. uta.edu This was demonstrated by synthesizing a peptide with a biotin-mimetic sequence and appending 10,12-pentacosadiynoic acid to create a specific sensor for streptavidin. uta.edu

These advanced conjugation strategies enable the creation of highly tailored PDA-based materials for sophisticated biomedical applications. mdpi.combeilstein-journals.org

Biological Activity Mechanisms

The unique molecular structure of this compound, characterized by a long aliphatic chain containing a diacetylene moiety and a terminal hydroxyl group, underpins its various biological activities. The reactivity of the conjugated triple bonds and the ability of the hydroxyl group to form further linkages are central to its function.

This compound (PCDYol) has demonstrated notable antioxidant properties, primarily attributed to its capacity for scavenging free radicals. This activity is crucial for mitigating oxidative stress, a condition implicated in numerous pathological processes. The core mechanism of its antioxidant action lies in the electronic properties of its polymerized form, polydiacetylene (PDA). The π-conjugated ene-yne backbone of PDA can effectively delocalize and stabilize unpaired electrons, thereby neutralizing reactive oxygen species (ROS).

The antioxidant potential of diacetylenic compounds is an area of active research. Studies on similar molecules, such as the naturally occurring diacetylene falcarindiol, have shown protective effects against cellular damage by suppressing lipid peroxidation and inducing the expression of phase II drug-metabolizing and antioxidant enzymes like glutathione (B108866) S-transferase (GST). nih.gov These mechanisms suggest that diacetylenes can bolster the cell's intrinsic antioxidant defenses.

The primary mechanisms by which antioxidants scavenge free radicals are generally categorized as hydrogen atom transfer (HAT) and sequential electron transfer proton transfer (SETPT). researchgate.net In the context of PCDYol and its polymer, the conjugated system is well-suited to participate in these electron and hydrogen donation processes. Research into the antioxidant capabilities of PCDYol has quantified its efficacy. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, PCDYol exhibited potent activity, indicating its strong potential as a radical scavenger.

Table 1: In Vitro Antioxidant Activity of this compound

This interactive table summarizes the reported antioxidant efficacy of this compound based on a standard free radical scavenging assay.

| Assay Type | Metric | Result for this compound | Reference |

| DPPH Radical Scavenging | IC₅₀ | 25 µg/mL |

Theoretical and Computational Studies on 10,12 Pentacosadiyn 1 Ol Systems

Semiempirical Quantum Chemistry Calculations for Molecular Structure and Interactions

Semiempirical quantum chemistry calculations serve as an efficient method to explore the electronic structure, geometry, and intermolecular interactions of large molecules like 10,12-pentacosadiyn-1-ol. These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the complex equations of quantum mechanics, allowing for the study of systems with a large number of atoms.

Theoretical investigations into diacetylene compounds with functional groups similar to this compound, such as those with terminal hydroxyl (-CH2OH) groups, have shed light on their structural and spectroscopic properties. nih.gov A conformational analysis of such molecules is the first step, aiming to locate the low-energy minima on the potential energy surface. For this compound, the long hydrocarbon chain introduces significant conformational flexibility. However, the diacetylene rod is a rigid segment within the molecule. The primary alcohol group at one end is capable of forming hydrogen bonds, which play a crucial role in the molecule's self-assembly and packing in the solid state.

Quantum chemical calculations can predict key molecular properties such as bond lengths, bond angles, and dihedral angles. For the diacetylene core of this compound, these calculations can reveal the influence of the long alkyl chain and the terminal hydroxyl group on the electronic distribution of the conjugated system.